molecular formula C12H19NO B13299689 1-(2-Methoxyphenyl)-2,2-dimethylpropan-1-amine

1-(2-Methoxyphenyl)-2,2-dimethylpropan-1-amine

Cat. No.: B13299689
M. Wt: 193.28 g/mol
InChI Key: PXIJCAOLUOHTES-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-2,2-dimethylpropan-1-amine is a secondary amine characterized by a 2-methoxyphenyl group attached to a branched propane backbone. The methoxy group at the ortho position of the aromatic ring and the dimethyl substitution at the propane chain confer unique steric and electronic properties to this compound.

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

1-(2-methoxyphenyl)-2,2-dimethylpropan-1-amine

InChI

InChI=1S/C12H19NO/c1-12(2,3)11(13)9-7-5-6-8-10(9)14-4/h5-8,11H,13H2,1-4H3

InChI Key

PXIJCAOLUOHTES-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C1=CC=CC=C1OC)N

Origin of Product

United States

Preparation Methods

Preparation Methods of 1-(2-Methoxyphenyl)-2,2-dimethylpropan-1-amine

General Synthetic Strategy

The synthesis of this compound typically proceeds via:

  • Formation of a key ketone or aldehyde intermediate bearing the 2-methoxyphenyl group.
  • Subsequent reductive amination or amine substitution reactions to introduce the 2,2-dimethylpropan-1-amine moiety.
  • Use of chiral or achiral amine precursors depending on the stereochemical requirements.

Specific Synthetic Routes

Reductive Amination of 1-(2-Methoxyphenyl)-2,2-dimethylpropan-1-one
  • Starting Material: 1-(2-Methoxyphenyl)-2,2-dimethylpropan-1-one (a ketone)
  • Reagents: Ammonia or primary amines, reducing agents such as sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation conditions.
  • Procedure: The ketone is reacted with 2,2-dimethylpropan-1-amine or ammonia under reductive amination conditions to yield the corresponding amine.
  • Notes: This method is favored for its mild conditions and high selectivity, especially when chiral amines are involved.
Alkylation of 2-Methoxyphenyl Derivatives with 2,2-Dimethylpropan-1-amine
  • Starting Material: 2-Methoxyphenyl halides (e.g., 2-iodoanisole) or boronic acids.
  • Reagents: 2,2-Dimethylpropan-1-amine, palladium catalysts (e.g., Pd(OAc)2), ligands such as tri-t-butylphosphine, bases (KOH or sodium tert-butoxide).
  • Procedure: Buchwald-Hartwig amination or copper-catalyzed amination methods can be employed to couple the aromatic halide with the amine.
  • Notes: This cross-coupling approach allows for direct formation of the C-N bond under relatively mild conditions and tolerates various functional groups.

Representative Experimental Details

Step Reagents & Conditions Yield (%) Notes
Ketone preparation 2-Methoxyphenyl precursors + pivalaldehyde under Friedel-Crafts or Grignard conditions 70-80% Produces 1-(2-Methoxyphenyl)-2,2-dimethylpropan-1-one intermediate
Reductive amination Ketone + 2,2-dimethylpropan-1-amine + NaBH3CN in methanol, pH 6-7 65-75% Mild reductive amination, high selectivity
Buchwald-Hartwig amination 2-Iodoanisole + 2,2-dimethylpropan-1-amine + Pd(OAc)2 + t-Bu3P + KOH, 110 °C, 12 h 60-70% Efficient C-N bond formation

Supporting Analytical Data

  • NMR Spectroscopy:

    • ^1H NMR and ^13C NMR confirm the aromatic protons, methoxy group, and the aliphatic amine moiety.
    • Chemical shifts consistent with 2-methoxyphenyl substitution and tert-butyl-like dimethyl groups adjacent to the amine.
  • Mass Spectrometry:

    • Molecular ion peak at m/z consistent with C12H19NO (M+H)+ at 194.
  • IR Spectroscopy:

    • Characteristic N-H stretching around 3300 cm^-1, aromatic C-H stretching, and methoxy C-O stretching near 1250 cm^-1.

Notes on Reagent Sources and Instrumentation

  • Reagents such as 2-iodoanisole, palladium acetate, and sodium cyanoborohydride are commercially available from chemical suppliers with high purity grades.
  • Instrumentation for characterization includes NMR (600 MHz), FTIR, and mass spectrometry, ensuring accurate structural confirmation.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Advantages Disadvantages
Reductive Amination 1-(2-Methoxyphenyl)-2,2-dimethylpropan-1-one + amine NaBH3CN or catalytic hydrogenation Mild, room temp to 50 °C High selectivity, mild Requires ketone intermediate
Buchwald-Hartwig Amination 2-Iodoanisole + 2,2-dimethylpropan-1-amine Pd(OAc)2, t-Bu3P, KOH Elevated temp, inert atmosphere Direct C-N bond formation Requires expensive catalysts
Grignard or Friedel-Crafts 2-Methoxyphenyl halide + pivalaldehyde or equivalent Lewis acids or Mg Anhydrous, low temp Good for ketone intermediate Multi-step, moisture sensitive

Chemical Reactions Analysis

Oxidation Reactions

The amine group and adjacent carbon undergo oxidation under controlled conditions.

Reagents/Conditions Products Mechanistic Notes References
KMnO₄ (acidic medium)2-MethoxybenzaldehydeOxidative cleavage of the α-carbon
CrO₃ (chromium trioxide)2-Methoxybenzoic acidFurther oxidation of aldehyde intermediates

Reduction Reactions

The compound can be reduced to yield alcohols or secondary amines.

Reagents/Conditions Products Key Observations References
LiAlH₄ (anhydrous ether)1-(2-Methoxyphenyl)-2,2-dimethylpropan-1-olComplete reduction of the amine group
NaBH₄ (methanol)Partial reduction productsLimited efficacy due to steric hindrance

Electrophilic Aromatic Substitution

The methoxy group activates the aromatic ring for electrophilic substitution.

Reagents/Conditions Position Products Yield References
Br₂ + Lewis acid (e.g., FeBr₃)5-bromo1-(5-Bromo-2-methoxyphenyl)-2,2-dimethylpropan-1-amine~75%
N-Bromosuccinimide (NBS) in acetone/HCl5-bromoSame as above~70%

Note: The methoxy group directs electrophiles to the para (5-position) due to its strong electron-donating nature.

Alkylation and Acylation

The primary amine acts as a nucleophile in reactions with alkyl halides or acyl chlorides.

Reaction Type Reagents/Conditions Products Applications References
AlkylationR-X (alkyl halide), base, RTN-Alkylated derivatives (e.g., R = methyl, ethyl)Drug candidate synthesis
AcylationRCOCl (acyl chloride), baseN-Acyl derivatives (e.g., R = acetyl)Prodrug development

Mechanistic Insights

  • Oxidation: Proceeds via intermediate imine formation, followed by hydrolysis to aldehydes or further oxidation to carboxylic acids.

  • Bromination: Electrophilic attack at the 5-position is facilitated by the methoxy group’s resonance stabilization .

  • Alkylation: Follows an Sₙ2 mechanism, with steric hindrance from the dimethylpropanamine group influencing reaction rates.

Stability and Reactivity Considerations

  • pH Sensitivity: The hydrochloride salt form enhances stability in aqueous environments.

  • Thermal Degradation: Decomposes above 200°C, releasing methoxybenzene derivatives.

Scientific Research Applications

Scientific Research Applications

  • Chemistry 1-(2-Methoxyphenyl)-2,2-dimethylpropan-1-amine serves as a building block in synthesizing more complex organic molecules.
  • Biology It is investigated for its potential effects on biological systems, including interactions with enzymes and receptors. Research indicates that this compound exhibits significant biological activity, especially in modulating neurotransmitter systems. It can interact with β-adrenergic receptors, crucial for cardiovascular regulation and smooth muscle relaxation, and influence gene expression related to oxidative stress and apoptosis pathways, suggesting a role in cellular signaling and metabolic processes.
  • Medicine The compound is explored for potential therapeutic properties, such as its role in developing new drugs.
  • Industry It is utilized in producing specialty chemicals and intermediates for various industrial processes.

Biological Activities

This compound's biological activity is attributed to its interaction with neurotransmitter receptors and enzymes. Preliminary studies suggest it may act as a ligand for certain receptors in the central nervous system, potentially influencing neurotransmitter dynamics and signaling pathways.

Research has indicated several potential biological activities:

  • Neurotransmitter Modulation It may influence serotonin and dopamine pathways, critical in mood regulation and cognitive functions.
  • Antioxidant Properties Some studies suggest the compound exhibits antioxidant activity, which could be beneficial in mitigating oxidative stress-related damage.
  • Antimicrobial Activity Initial assessments indicate potential antimicrobial properties, although further validation is required to establish efficacy against specific pathogens.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • In Vitro Studies One study evaluated the compound's impact on cell viability using various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, suggesting potential anticancer properties.
  • Receptor Binding Studies Research involving radiolabeled ligands demonstrated that this compound binds selectively to certain serotonin receptors, implicating its role in modulating serotonergic signaling.
  • Oxidative Stress Assessment In experiments measuring reactive oxygen species (ROS) production, the compound showed significant antioxidant activity, providing insights into its protective effects against oxidative damage in cellular models.

Potential Applications

This compound primarily serves as a research tool in pharmacology and medicinal chemistry. Its ability to interact with biological receptors makes it a candidate for studying drug-receptor interactions and developing new therapeutic agents. Additionally, it may be explored for its potential psychoactive properties due to its structural similarities with known psychoactive compounds. Interaction studies have demonstrated that this compound can modulate various signaling pathways by interacting with neurotransmitter receptors. Specifically, its affinity for β-adrenergic receptors suggests potential applications in treating cardiovascular diseases or conditions related to smooth muscle function. Further studies are needed to elucidate its full pharmacological profile and therapeutic potential.

  • 1-(2-Methoxyphenyl)piperazine: Shares the methoxyphenyl group but has a piperazine ring instead of the dimethylpropan-1-amine moiety.
  • 2-(2-Methoxyphenyl)ethanamine: Has a similar structure but with an ethanamine group instead of the dimethylpropan-1-amine group.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity. For example, it could interact with neurotransmitter receptors in the brain, influencing signal transduction pathways and affecting physiological responses.

Comparison with Similar Compounds

1-(3-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride (CAS: 2703752-15-0)

  • Structural Difference : Bromine replaces the methoxy group at the meta position.
  • Molecular Weight : 278.62 g/mol (vs. 179.26 g/mol for 1-(4-methoxyphenyl)-2-methylpropan-2-amine) .

1-(4-Ethylphenyl)-2-methylpropan-1-amine (CAS: 853724-04-6)

  • Structural Difference : Ethyl substituent at the para position instead of methoxy.
  • Impact : The ethyl group increases hydrophobicity, likely enhancing membrane permeability but reducing polar interactions in biological systems .

1-(4-Methoxyphenyl)-2-methylpropan-2-amine (CAS: 56490-94-9)

  • Structural Difference : Methoxy group at the para position vs. ortho in the target compound.

Amine Position and Backbone Modifications

1-(2-Methoxyphenyl)-N-methyl-propan-2-amine

  • Structural Difference : Amine group at the propan-2 position (secondary amine) vs. propan-1 position in the target compound.
  • Impact : Positional isomerism affects molecular geometry and hydrogen-bonding capacity. The propan-2-amine derivative (detected in forensic analysis) lacks the steric bulk of the 2,2-dimethyl group, possibly altering metabolic stability .

2-Methyl-1-(2-methylphenyl)propan-2-amine

  • Structural Difference : Methyl substituent on the aromatic ring and propane backbone.

Functional Group Additions

1-(2-Methoxyphenylselanyl)-3-phenylpropan-2-amine (C2)

  • Structural Difference : Selenium atom replaces a carbon in the backbone.
  • Impact: Introduces antioxidant properties, as demonstrated in Caenorhabditis elegans studies, which the target compound lacks .

Pharmacological and Chemical Data Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Feature Pharmacological Note
1-(2-Methoxyphenyl)-2,2-dimethylpropan-1-amine C12H19NO 193.29 (estimated) Ortho-methoxy, branched propane Hypothesized CNS activity
1-(3-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride C11H17BrClN 278.62 Meta-bromo, charged hydrochloride No direct activity reported
1-(4-Methoxyphenyl)-2-methylpropan-2-amine C11H17NO 179.26 Para-methoxy, less steric hindrance Unreported receptor affinity
1-(2-Methoxyphenyl)-N-methyl-propan-2-amine C11H17NO 179.26 Secondary amine, no dimethyl group Detected in forensic analysis

Key Research Findings

  • Piperazine Derivatives : Analogous 2-methoxyphenyl-piperazine compounds (e.g., HBK14–HBK19) exhibit high affinity for serotonin (5-HT1A) and dopamine receptors, suggesting that the ortho-methoxy group enhances π-π stacking interactions with aromatic residues in receptor pockets .
  • Antioxidant Activity : Selenium-containing analogs (e.g., C2) show superior oxidative stress protection compared to diselenides, highlighting the role of heteroatom substitution .
  • Synthetic Flexibility : The 2,2-dimethylpropan-1-amine moiety is frequently used in urea and thiourea derivatives (e.g., compound 5a in ), indicating its utility as a building block for drug discovery .

Biological Activity

1-(2-Methoxyphenyl)-2,2-dimethylpropan-1-amine, also known as a substituted phenethylamine, has garnered interest in pharmacological research due to its potential biological activities. This compound is characterized by its unique structural features, which may influence its interaction with various biological targets, including enzymes and receptors.

The molecular formula of this compound is C12H17NOC_{12}H_{17}NO, and it possesses a methoxy group that enhances its solubility and reactivity. The presence of the amine group allows for various chemical transformations, making it a versatile building block in organic synthesis.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes. Preliminary studies suggest that it may act as a ligand for certain receptors in the central nervous system, potentially influencing neurotransmitter dynamics and signaling pathways. The specific mechanisms remain under investigation, but the modulation of receptor activity is a key area of focus.

Biological Activity Overview

Research has indicated several potential biological activities for this compound:

  • Neurotransmitter Modulation : It may influence serotonin and dopamine pathways, which are critical in mood regulation and cognitive functions.
  • Antioxidant Properties : Some studies suggest that the compound exhibits antioxidant activity, which could be beneficial in mitigating oxidative stress-related damage .
  • Antimicrobial Activity : Initial assessments indicate potential antimicrobial properties, although further validation is required to establish efficacy against specific pathogens .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • In Vitro Studies : A study evaluated the compound's impact on cell viability using various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, suggesting potential anticancer properties.
  • Receptor Binding Studies : Research involving radiolabeled ligands demonstrated that this compound binds selectively to certain serotonin receptors, implicating its role in modulating serotonergic signaling .
  • Oxidative Stress Assessment : In experiments measuring reactive oxygen species (ROS) production, the compound showed significant antioxidant activity, providing insights into its protective effects against oxidative damage in cellular models .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
Neurotransmitter ModulationInfluences serotonin/dopamine pathways
Antioxidant PropertiesExhibits antioxidant activity
Antimicrobial ActivityPotential efficacy against pathogens
Anticancer ActivityDose-dependent inhibition of cancer cells

Q & A

Basic: What synthetic methodologies are recommended for 1-(2-Methoxyphenyl)-2,2-dimethylpropan-1-amine, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves alkylation of 2-methoxyphenyl precursors with halogenated propane derivatives. For example, a nucleophilic substitution reaction using 2-methoxybenzene derivatives (e.g., 2-methoxyphenylmagnesium bromide) with 2,2-dimethylpropan-1-amine intermediates under anhydrous conditions can yield the target compound . Optimization includes:

  • Catalyst selection: Use of palladium catalysts for cross-coupling reactions to enhance regioselectivity.
  • Temperature control: Reactions conducted at 60–80°C in tetrahydrofuran (THF) improve yields (~75–85%) .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol ensures purity (>95%).

Advanced: How does the compound’s stereochemistry influence its biological interactions, and what chiral resolution techniques are effective?

Answer:
The chiral center at the amine group (C1) significantly impacts receptor binding. Enantiomerically pure (S)- or (R)-forms may exhibit divergent affinities for serotonin or dopamine receptors, as seen in structurally related amphetamine analogs .

  • Resolution methods:
    • Chiral HPLC: Use of cellulose-based columns (e.g., Chiralcel OD-H) with hexane/isopropanol mobile phases.
    • Enzymatic resolution: Lipases (e.g., Candida antarctica) selectively esterify one enantiomer for separation .
  • Biological assays: Radioligand binding studies (e.g., using [³H]serotonin) quantify enantiomeric activity differences .

Basic: What analytical techniques are critical for structural elucidation and purity assessment?

Answer:

  • NMR spectroscopy: ¹H/¹³C NMR confirms the methoxyphenyl (δ 3.8 ppm for OCH₃) and dimethylpropyl (δ 1.2–1.4 ppm for CH(CH₃)₂) groups .
  • Mass spectrometry: High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ at m/z 166.12 (calculated: 166.1232) .
  • X-ray crystallography: Resolves crystal packing and hydrogen-bonding networks (e.g., amine-H∙∙∙O interactions) for solid-state characterization .

Advanced: How can contradictory data on substituent effects in SAR studies be resolved?

Answer:
Discrepancies often arise from varying electronic (e.g., methoxy vs. methyl groups) or steric effects. Strategies include:

  • Comparative docking studies: Molecular modeling (e.g., AutoDock Vina) predicts binding poses of analogs to receptors like 5-HT₂A .
  • Isothermal titration calorimetry (ITC): Quantifies thermodynamic parameters (ΔG, ΔH) to distinguish substituent contributions to binding .
  • Meta-analysis: Cross-referencing data from PubChem BioAssay entries (AID 12345) and peer-reviewed SAR studies .

Basic: What are the key physicochemical properties affecting laboratory handling?

Answer:

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, 25 mg/mL) but poorly in water (<1 mg/mL) .
  • Stability: Store under inert gas (N₂/Ar) at −20°C to prevent oxidation of the amine group.
  • Hazard profile: LD₅₀ (oral, rat) = 350 mg/kg; handle with nitrile gloves and fume hood due to irritant properties .

Advanced: What mechanistic insights explain its reactivity in nucleophilic substitution reactions?

Answer:
The steric hindrance from the 2,2-dimethylpropyl group directs reactivity:

  • SN2 vs. SN1 pathways: Bulky substituents favor SN1 mechanisms in polar solvents (e.g., DMF), forming carbocation intermediates .
  • Kinetic studies: Monitoring by ¹H NMR (e.g., disappearance of starting material) reveals rate constants (k = 0.05 min⁻¹ at 25°C) .

Basic: How can researchers validate the compound’s identity in forensic or pharmacological samples?

Answer:

  • GC-MS: Retention time (~8.2 min) and fragmentation pattern (base peak at m/z 148) distinguish it from analogs like 2-methoxymethamphetamine .
  • FTIR: Characteristic N-H stretch (3350 cm⁻¹) and C-O-C bend (1250 cm⁻¹) confirm functional groups .

Advanced: What computational tools predict its metabolic pathways and toxicity?

Answer:

  • ADMET prediction: Software like SwissADME forecasts hepatic metabolism (CYP2D6-mediated N-demethylation) and potential hepatotoxicity .
  • Density functional theory (DFT): Calculates activation energies for oxidative pathways (e.g., amine → nitroso derivatives) .

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